molecular formula C20H16N2O2S B2518408 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-12-6

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2518408
CAS RN: 1326865-12-6
M. Wt: 348.42
InChI Key: ABJLDCVKNZVZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. It has been extensively studied for its potential use as a therapeutic agent due to its unique properties.

Scientific Research Applications

Anticancer Activity

Dihydropyrimidine-2,4(1H,3H)-dione derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects against cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cells . These compounds could serve as leads for developing novel chemotherapeutic agents.

Antiviral Properties

In the context of antiviral research, pyrimidine derivatives play a crucial role. Notably, compounds like 1-(2-hydroxyethoxy)methyl-6-(phenylthio)thymine (HEPT) and 6-benzyl-1-(ethoxymethyl)-5-isopropyl pyrimidine-2,4-dione (MKC-442) exhibit high activity against HIV-1 . Investigating the antiviral potential of dihydropyrimidine-2,4(1H,3H)-dione derivatives could yield valuable insights.

Antitumor Effects

Beyond their anticancer activity, these compounds may also exhibit antitumor effects. For instance, piritrexim , a dihydropyrimidine-2,4(1H,3H)-dione derivative, inhibits dihydrofolate reductase (DHFR) and shows promise against carcinosarcoma . Investigating their impact on other tumor types could be valuable.

properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOYJZOTWEORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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